(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, particularly in the formation of highly functionalized cycloadducts. The presence of the trifluoromethyl group enhances its reactivity and selectivity in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one typically involves the reaction of (S)-4-phenyl-2-oxazolidinone with 3-(4-(trifluoromethyl)phenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one undergoes several types of reactions, including:
Diels-Alder Reactions: This compound acts as a dienophile in Diels-Alder reactions, forming highly functionalized cycloadducts.
Substitution Reactions: The oxazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Lewis Acids: Diethylaluminum chloride is commonly used as a Lewis acid catalyst in Diels-Alder reactions involving this compound.
Bases: Triethylamine is used to neutralize the hydrochloric acid formed during the synthesis.
Major Products
Scientific Research Applications
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of (R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through its interaction with various reagents and catalysts. The trifluoromethyl group enhances its reactivity and selectivity by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
(S)-4-phenyl-2-oxazolidinone: A precursor in the synthesis of the target compound.
3-(4-methoxybenzoyl)acryloyl oxazolidinone: Another oxazolidinone derivative used in similar asymmetric synthesis reactions.
Uniqueness
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is unique due to the presence of the trifluoromethyl group, which significantly enhances its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex, chiral molecules .
Biological Activity
(R,E)-4-phenyl-3-(3-(4-(trifluoromethyl)phenyl)acryloyl)oxazolidin-2-one is a compound of growing interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by an oxazolidinone ring, a phenyl group, and a trifluoromethyl-substituted phenyl acrylate moiety. This unique combination may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent, anti-inflammatory agent, and as an inhibitor of specific enzymes.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxicity against several cancer cell lines. For instance, studies have shown that derivatives with a trifluoromethyl group can enhance the potency of anticancer agents by improving their interaction with cellular targets.
- Case Study : A study evaluated the cytotoxic effects of oxazolidinone derivatives on human breast cancer (MCF-7) cells. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
2. Anti-inflammatory Effects
Compounds containing the oxazolidinone scaffold have been reported to possess anti-inflammatory properties. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Research Findings : In vitro studies have shown that related compounds can inhibit COX-2 activity, suggesting that this compound may exert similar effects.
3. Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in disease processes.
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE), which is significant for treating neurodegenerative diseases like Alzheimer's.
The proposed mechanism of action for this compound involves:
- Molecular Docking Studies : These studies reveal that the trifluoromethyl group engages in π–π stacking interactions and hydrogen bonding with key amino acids in enzyme active sites, enhancing binding affinity and inhibiting enzyme activity.
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C19H14F3NO3 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
(4R)-4-phenyl-3-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H14F3NO3/c20-19(21,22)15-9-6-13(7-10-15)8-11-17(24)23-16(12-26-18(23)25)14-4-2-1-3-5-14/h1-11,16H,12H2/b11-8+/t16-/m0/s1 |
InChI Key |
BPIITRPDBHXIGT-KXKDPZRNSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.